N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide
Description
Properties
IUPAC Name |
N-[1-[2-(cyclopentylamino)-2-oxoethyl]-3-oxo-2-phenylindazol-5-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3/c1-2-21(28)25-17-12-13-20-19(14-17)23(30)27(18-10-4-3-5-11-18)26(20)15-22(29)24-16-8-6-7-9-16/h3-5,10-14,16H,2,6-9,15H2,1H3,(H,24,29)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFDBWUGTSHIXKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N(N(C2=O)C3=CC=CC=C3)CC(=O)NC4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide typically involves multiple steps, including the formation of the indazole ring and the introduction of the cyclopentylcarbamoyl group. One common method involves the reaction of a suitable indazole precursor with cyclopentyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the final product. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halide exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Structural Comparison
The target compound shares the propanamide backbone with several analogs (Table 1). Differences in core heterocycles and substituents significantly alter physicochemical and functional properties.
Table 1: Structural Comparison of Propanamide Derivatives
*Estimated based on molecular formula.
Key Observations:
- Core Heterocycles: The indazole in the target compound contrasts with imidazole (), oxazole (), and indole () cores in analogs.
- Substituents : The cyclopentylcarbamoyl group in the target and introduces steric hindrance and lipophilicity, which may affect membrane permeability. In contrast, the trifluoromethylphenyl group in adds electronegativity, influencing electronic interactions.
- Bioactive Moieties: The 2-amino-3-phenylpropanamide () is simpler but reported in bioherbicidal contexts, suggesting that substituent complexity (e.g., indazole vs. phenyl) modulates biological activity .
Biological Activity
N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by an indazole core, which is known for its diverse biological activities. The presence of the cyclopentylcarbamoyl group is expected to influence its pharmacokinetic properties and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound show promising anticancer properties. For instance, a related compound demonstrated significant inhibition of cell proliferation in colorectal cancer cell lines (SW480 and HCT116) with IC50 values of 0.12 µM, indicating strong potential for development as an anticancer agent .
Antimicrobial Activity
Indazole derivatives are also known for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, although specific data on this compound are still emerging.
Case Studies
Research Findings
Research has highlighted several key findings regarding the biological activity of this compound:
- Inhibition of Tumor Growth : In vivo studies showed that related compounds could reduce tumor growth in xenograft models.
- Cell Cycle Arrest : Some derivatives have been shown to induce cell cycle arrest in cancer cells, leading to increased apoptosis.
- Metabolic Stability : Compounds similar to this compound exhibit higher metabolic stability compared to traditional chemotherapeutics like 5-FU .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-{1-[(cyclopentylcarbamoyl)methyl]-3-oxo-2-phenyl-2,3-dihydro-1H-indazol-5-yl}propanamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of structurally similar indazolone derivatives often involves multi-step reactions, including cyclization, amidation, and carbamoylation. For example, a general procedure might use N,N-dimethylformamide (DMF) as a solvent with potassium carbonate (K₂CO₃) as a base to facilitate nucleophilic substitution (e.g., alkylation of thiol intermediates) . Optimization can employ statistical Design of Experiments (DoE) to minimize trial-and-error approaches. Factors such as temperature, molar ratios, and reaction time should be systematically varied using factorial designs to identify optimal conditions .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., ≥95% purity threshold) is standard for purity assessment. Structural confirmation requires tandem techniques:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify cyclopentyl, phenyl, and indazolone moieties.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., ESI+ mode).
- X-ray Crystallography : For unambiguous stereochemical assignment, if single crystals are obtainable .
Q. What stability studies are critical for handling this compound in experimental workflows?
- Methodological Answer : Conduct accelerated stability studies under varying conditions (e.g., 40°C/75% relative humidity for 1–3 months) to assess degradation pathways. Monitor via HPLC for byproduct formation. Store lyophilized samples at –20°C in inert atmospheres (argon) to prevent oxidation or hydrolysis of the carbamoyl group .
Advanced Research Questions
Q. How can computational modeling enhance the design of derivatives targeting specific biological pathways?
- Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) and molecular docking (using AutoDock Vina) can predict binding affinities to target proteins (e.g., kinases). ICReDD’s integrated approach combines reaction path searches with experimental feedback to prioritize derivatives with optimized steric/electronic properties . For example, modifying the cyclopentyl group’s substituents could alter lipophilicity and bioavailability.
Q. What strategies resolve contradictions in bioactivity data across different assay platforms?
- Methodological Answer : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based assays). If discrepancies arise, consider:
- Assay Interference : Test for compound fluorescence/quenching in high-throughput screens.
- Solubility Limits : Use dynamic light scattering (DLS) to detect aggregation at working concentrations.
- Metabolic Stability : Perform liver microsome assays to identify rapid degradation in cell-based systems .
Q. How can membrane separation technologies improve purification of this compound during scale-up?
- Methodological Answer : Nanofiltration or reverse osmosis membranes with tailored pore sizes (e.g., 200–500 Da cutoff) can separate the target compound from smaller impurities (salts, solvents). Process parameters (transmembrane pressure, flow rate) should be optimized via response surface methodology (RSM) to maximize yield and purity .
Future Directions
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
